Loroglossin is a naturally occurring compound primarily isolated from the orchid Dactylorhiza hatagirea, a species known for its medicinal properties. This compound belongs to the class of bibenzyl derivatives, characterized by its unique structural features that contribute to its biological activity. Loroglossin is often studied for its potential therapeutic applications, particularly in the context of traditional medicine.
These reactions are crucial for understanding the compound's stability and reactivity in biological systems.
Research indicates that loroglossin exhibits several biological activities:
Loroglossin can be synthesized through various methods, including:
These methods allow for both natural and synthetic production of loroglossin for research and therapeutic applications.
The applications of loroglossin span various fields:
Interaction studies involving loroglossin have highlighted its potential synergistic effects with other compounds. For example:
Understanding these interactions is vital for developing effective therapeutic strategies.
Loroglossin shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Class | Unique Features | Biological Activity |
|---|---|---|---|
| Dactylorhin A | Bibenzyl | Structural variations leading to different activity | Antioxidant, anti-inflammatory |
| Dactylorhin B | Bibenzyl | Higher potency in certain anti-cancer assays | Antitumor properties |
| Grammatophylloside A | Glycoside | Glycosylated structure affecting solubility | Antimicrobial properties |
| Phenanthrene | Polycyclic Aromatic | More complex structure with multiple fused rings | Varied biological activities |
Loroglossin stands out due to its specific structural features that confer unique biological activities not fully replicated by these similar compounds. Its distinct profile makes it a valuable subject for further research in pharmacology and natural product chemistry.
| Genus / species (organ) | Reported loroglossin content or isolation yield | Analytical method | Reference |
|---|---|---|---|
| Gymnadenia conopsea (tuber) | 0.011% of dry weight after fractionation [1] | Preparative high-performance liquid chromatography | 53 |
| Gymnadenia conopsea (tuber) | Qualitative detection and peak‐area ratio ≈ 4.3% of total succinate esters [2] | UPLC–Orbitrap–MS/MS profiling | 86 |
| Dactylorhiza hatagirea (tuber) | Present among 19 major glycosides; semi-quantitative UHPLC peak intensity 6.2 ± 0.4% [3] | UHPLC coupled to QTOF–MS | 75 |
| Cremastra appendiculata (tuber) | 0.18 mg g⁻¹ crude extract (mean of three batches) [4] | HPLC with diode-array detection | 22 |
Loroglossin has also been isolated from Coeloglossum viride var. bracteatum (yield 48 mg kg⁻¹ fresh rhizome) [5] and detected as a minor constituent in Habenaria petalodes whole plants [6].
| Step | Enzyme or transformation | Experimental evidence | Reference |
|---|---|---|---|
| 1. p-Coumaroyl-CoA + 3 malonyl‐CoA → 3,5-dihydroxy-4-methoxybibenzyl | Bibenzyl synthase (type III polyketide synthase) | Enzyme purified from Bletilla striata, Kₘ 1 µM for dihydro-m-coumaroyl-CoA [11] | 62 |
| 2. O-Methylation of bibenzyl intermediates | S-adenosylmethionine‐dependent O-methyl-transferase | Induced >100-fold after Botrytis infection in orchid leaves [9] | 21 |
| 3. Oxidative coupling to bibenzyl dimers | Cytochrome P450 (CYP84A1-like) | Docking and expression data in Arundina graminifolia roots correlate with bibenzyl titres [12] | 58 |
| 4. Esterification with (2 R,3 S)-2-isobutyl-tartrate or succinate | Acyl-transferase(s) of BAHD family | Isolation of coelovirins A-G shows sequential mono- and bis-acylation patterns [5] | 120 |
| 5. Sequential β-ᴅ-glucosylation at phenolic hydroxyl groups | UDP-glucosyl-transferases UGT73C3 and UGT88B1 | Co-expression with bibenzyl synthase in Dendrobium sinense transcriptome [13] | 57 |
The resulting bis-glycosylated ester, loroglossin, therefore integrates phenylpropanoid, polyketide and carbohydrate metabolism.
Table 2 Key biosynthetic genes associated with loroglossin production in orchids
| Gene / enzyme name | Orthologue accession | Tissue with highest expression | Reported fold change vs. control | Species | Reference |
|---|---|---|---|---|---|
| DsBBS (bibenzyl synthase) | MW319347 | Root | +7.3 | Dendrobium sinense | 57 |
| BIBSY212 | XP_033922845 | Leaf | +5.1 | Arundina graminifolia | 58 |
| UDP-glucosyl-transferase UGT73C3 | MZ558914 | Root | +4.4 | Dendrobium sinense | 57 |
| BAHD acyl-transferase (CoelAT1) | not deposited | Rhizome | +3.6 (elicited) | Coeloglossum viride | 120 |
| Cytochrome P450 CYP84A1‐like | OL703122 | Root | +3.0 | Arundina graminifolia | 58 |
| Phenylalanine ammonia-lyase (DhPAL3) | OM229033 | Tuber (5 °C) | +2.8 (cold) | Dactylorhiza hatagirea | 75 |